molecular formula C10H13NO3 B14790023 N-benzyl-2,3-dihydroxypropanamide

N-benzyl-2,3-dihydroxypropanamide

Cat. No.: B14790023
M. Wt: 195.21 g/mol
InChI Key: PNVAZIPJZUUYBY-UHFFFAOYSA-N
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Description

N-benzyl-2,3-dihydroxypropanamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a benzyl group attached to a 2,3-dihydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-dihydroxypropanamide typically involves the reaction of benzylamine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the product. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-dihydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidene derivatives.

    Reduction: Formation of N-benzyl-2,3-dihydroxypropylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2,3-dihydroxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dihydroxypropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,5-dioxopyrrolidin-1-ylpropanamide: Known for its anticonvulsant properties.

    N-benzyl-2,3-dihydroxypropylamine: A reduction product of N-benzyl-2,3-dihydroxypropanamide.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups and amide functionality make it versatile for various chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-benzyl-2,3-dihydroxypropanamide

InChI

InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)

InChI Key

PNVAZIPJZUUYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)O

Origin of Product

United States

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